2,4-diethoxy-N-(1,2-oxazol-3-yl)benzamide
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Overview
Description
2,4-diethoxy-N-(1,2-oxazol-3-yl)benzamide is a chemical compound with the molecular formula C14H16N2O4 and a molecular weight of 276.28784 g/mol . This compound contains an oxazole ring, which is a five-membered heterocyclic ring with one oxygen and one nitrogen atom.
Preparation Methods
The synthesis of 2,4-diethoxy-N-(1,2-oxazol-3-yl)benzamide typically involves the reaction of 2,4-diethoxybenzoic acid with an appropriate oxazole derivative under specific reaction conditions. The reaction may require the use of coupling agents, such as carbodiimides, to facilitate the formation of the amide bond. Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity .
Chemical Reactions Analysis
2,4-diethoxy-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or oxazole ring are replaced with other groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-diethoxy-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring in the compound can interact with various enzymes and receptors in biological systems, leading to its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,4-diethoxy-N-(1,2-oxazol-3-yl)benzamide can be compared with other oxazole derivatives, such as:
Properties
IUPAC Name |
2,4-diethoxy-N-(1,2-oxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-18-10-5-6-11(12(9-10)19-4-2)14(17)15-13-7-8-20-16-13/h5-9H,3-4H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPZBDUEARTTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=NOC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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